Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
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Overview
Description
Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a quinoline core, substituted with a piperazine ring, a fluorine atom, and an ethyl ester group, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the quinoline core.
Esterification: The ethyl ester group is introduced via esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Piperazine in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial efficacy.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a similar core structure but different pharmacokinetic properties.
Uniqueness
Ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the ethyl ester enhances its lipophilicity, potentially improving its pharmacokinetic profile compared to other quinolones.
Properties
IUPAC Name |
ethyl 1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-5-27-19(26)14-12-24(20(2,3)4)16-11-17(23-8-6-22-7-9-23)15(21)10-13(16)18(14)25/h10-12,22H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQLKUPCIIRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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